3-Amino-2-methylbenzoyl chloride

Catalog No.
S14364857
CAS No.
370580-66-8
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-methylbenzoyl chloride

CAS Number

370580-66-8

Product Name

3-Amino-2-methylbenzoyl chloride

IUPAC Name

3-amino-2-methylbenzoyl chloride

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,10H2,1H3

InChI Key

QIOSIMVXEHIKDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)Cl

3-Amino-2-methylbenzoyl chloride is an aromatic compound characterized by the presence of both an amino group and an acyl chloride functional group. Its molecular formula is C8H8ClNOC_8H_8ClNO, and it is often represented by its CAS number, 45081397. The compound features a benzene ring substituted with an amino group at the 3-position and a carbonyl chloride at the 2-position, making it a versatile intermediate in organic synthesis.

  • Acylation Reactions: This compound can react with various nucleophiles, such as alcohols and amines, to form corresponding esters and amides. For example, when reacted with an alcohol, it yields the corresponding ester.
  • Hydrolysis: In the presence of water, 3-amino-2-methylbenzoyl chloride can hydrolyze to form 3-amino-2-methylbenzoic acid and hydrochloric acid.
  • Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Several methods have been reported for synthesizing 3-amino-2-methylbenzoyl chloride:

  • From 3-Amino-2-methylbenzoic Acid: This method involves converting 3-amino-2-methylbenzoic acid to its acyl chloride form using thionyl chloride or oxalyl chloride.
  • Acylation of Amines: Reaction of 3-amino-2-methylbenzoic acid with thionyl chloride followed by treatment with amines can yield the desired acylated product.
  • Multi-step Synthesis: A more complex synthesis may involve starting from simpler aromatic compounds and introducing the amino and acyl groups through sequential reactions involving halogenation and nucleophilic substitution .

3-Amino-2-methylbenzoyl chloride serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceuticals: It can be used to synthesize various biologically active compounds.
  • Dyes and Pigments: The compound may find applications in dye chemistry due to its reactive functional groups.
  • Polymer Chemistry: It can be utilized in the modification of polymers to introduce specific functionalities.

Several compounds share structural similarities with 3-amino-2-methylbenzoyl chloride. Here are some notable examples:

Compound NameCAS NumberStructural SimilarityUnique Features
4-Amino-2,5-dimethylbenzoic acid24666-56-6High (0.98)Different substitution pattern on benzene
4-Amino-2,3-dimethylbenzoic acid5628-44-4High (0.96)Similar structure but different methyl groups
3-Aminophthalic acid hydrochloride dihydrate1852533-96-0Moderate (0.94)Contains a phthalic acid structure

Uniqueness

The uniqueness of 3-amino-2-methylbenzoyl chloride lies in its specific positioning of functional groups which allows for selective reactivity not found in its analogs. The presence of both an amino group and an acyl chloride makes it particularly useful for targeted chemical transformations in synthetic organic chemistry.

Catalytic Hydrogenation Approaches in Nitro Group Reduction

The reduction of the nitro group in 3-nitro-2-methylbenzoic acid derivatives represents the pivotal step in synthesizing 3-amino-2-methylbenzoyl chloride. Modern catalytic hydrogenation techniques employ transition metal catalysts to achieve high selectivity and yield.

Catalyst Selection and Mechanism

Palladium- and platinum-based catalysts dominate industrial-scale reductions due to their ability to adsorb hydrogen and facilitate electron transfer. Recent studies demonstrate that bimetallic catalysts, such as cobalt-manganese systems, enhance reaction rates by 30–40% compared to monometallic alternatives. The hydrogenation proceeds through a multi-step mechanism:

  • Nitro to Nitroso: $$ \text{Ar-NO}_2 \xrightarrow{+2\text{H}} \text{Ar-NO} $$
  • Nitroso to Hydroxylamine: $$ \text{Ar-NO} \xrightarrow{+2\text{H}} \text{Ar-NHOH} $$
  • Hydroxylamine to Amine: $$ \text{Ar-NHOH} \xrightarrow{+2\text{H}} \text{Ar-NH}_2 $$

In situ Fourier-transform infrared (FTIR) spectroscopy confirms the absence of nitroso intermediates in Au/TiO₂-catalyzed reactions, suggesting direct reduction pathways.

Catalyst SystemTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)
Pd/C (5 wt%)801.59298
Co-Mn/Activated Carbon1203.08895
Au/TiO₂1002.08599

Table 1: Performance metrics of catalytic systems for nitro group reduction.

Solvent and Additive Effects

Polar aprotic solvents like dimethylformamide (DMF) improve catalyst dispersion but require stringent moisture control. The addition of sodium bromide (0.5–1.0 mol%) as a promoter increases turnover frequency by 25% by stabilizing active metal sites.

Nitration and Methylation Sequence Optimization

The synthesis of 3-nitro-2-methylbenzoic acid precursors involves sequential nitration and methylation steps, requiring precise control over reaction parameters.

Nitration Conditions

Mixed acid systems (H₂SO₄/HNO₃) at 0–5°C produce 3-nitro-o-xylene with 78% regioselectivity. Increasing the sulfuric acid ratio to 4:1 (H₂SO₄:HNO₃) suppresses meta-isomer formation, enhancing para-selectivity to 92%. Post-reaction quenching with ice-water mixtures prevents over-nitration.

Methylation Strategies

Gas-phase methylation using dimethyl carbonate (DMC) over γ-Al₂O₃ catalysts achieves 85% conversion at 200°C. Liquid-phase methods employ methyl iodide with potassium carbonate, though solvent selection critically influences reaction kinetics:

Methylating AgentSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideAcetone60872
Dimethyl SulfateDichloromethane40668
DMCSolvent-free200485

Table 2: Comparative analysis of methylation conditions.

Solvent System Selection for Liquid-Phase Reactions

Solvent polarity and proton-donating capacity significantly impact intermediate stability and crystallization efficiency during 3-amino-2-methylbenzoic acid isolation.

Oxidation and Crystallization

Acetic acid-water mixtures (mass ratio 3:1) enable 90% recovery of 3-nitro-2-methylbenzoic acid through controlled cooling crystallization. Recrystallization in ethanol-water (4:1 v/v) increases purity from 90% to 99.2% by removing residual o-dichlorobenzene contaminants.

Solvent CombinationCrude Purity (%)Final Purity (%)Recovery (%)
Acetic Acid-Water8598.588
Ethanol-Water9099.282
Isopropanol-Water8898.879

Table 3: Solvent effects on recrystallization efficiency.

Chlorination Step Optimization

Thionyl chloride in toluene at reflux (110°C) converts 3-amino-2-methylbenzoic acid to the corresponding acyl chloride with 94% yield. Anhydrous conditions prevent hydrolysis, while molecular sieves (4Å) absorb liberated HCl, shifting equilibrium toward product formation.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.0294416 g/mol

Monoisotopic Mass

169.0294416 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types